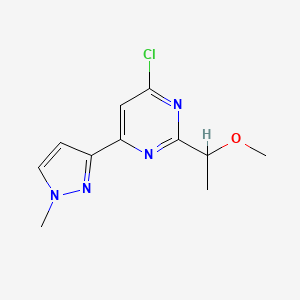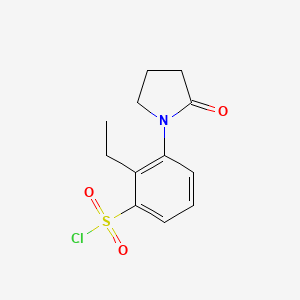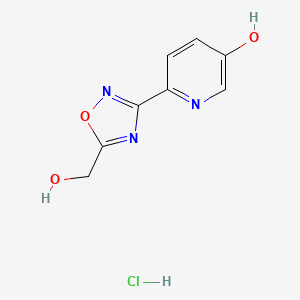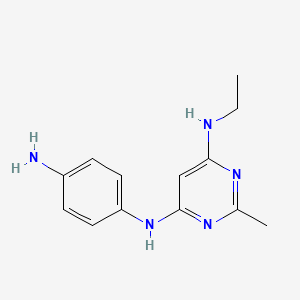
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on the pyrimidine ring.
Condensation reactions: to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control reaction temperature.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new products.
Reduction: where the compound is reduced to form new products.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
科学的研究の応用
Chemistry: as a building block for synthesizing more complex molecules.
Biology: as a probe to study biological processes.
Medicine: as a potential pharmaceutical agent.
Industry: in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: where the compound acts as an inhibitor or activator.
Receptors: where the compound binds to and modulates receptor activity.
Pathways: where the compound influences specific biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyridine
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)benzene
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC名 |
4-chloro-2-(1-methoxyethyl)-6-(1-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C11H13ClN4O/c1-7(17-3)11-13-9(6-10(12)14-11)8-4-5-16(2)15-8/h4-7H,1-3H3 |
InChIキー |
ZAQZOCPRPKTLEU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=NN(C=C2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)



![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)

![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
